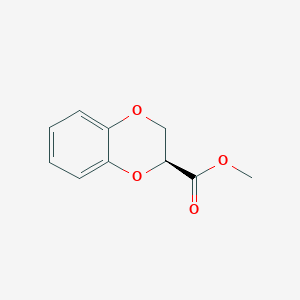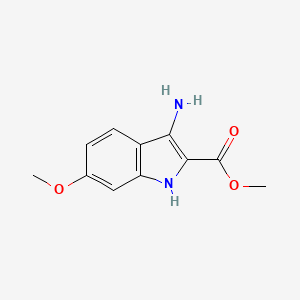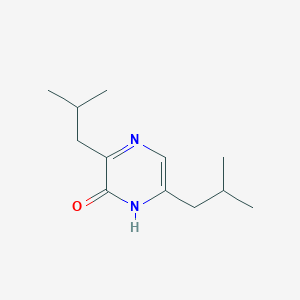![molecular formula C8H7N3 B1615508 1-Vinyl-1H-benzo[d][1,2,3]triazole CAS No. 2764-84-3](/img/structure/B1615508.png)
1-Vinyl-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Vinyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C8H7N3. It is a derivative of benzotriazole, featuring a vinyl group attached to the nitrogen atom in the triazole ring. This compound is known for its unique chemical properties and has found applications in various fields, including medicinal chemistry, material science, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Vinyl-1H-benzo[d][1,2,3]triazole can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with nitrous acid in the presence of an acid catalyst, followed by the addition of acetylene to form the vinyl group. Another method includes the use of transition metal-catalyzed reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which efficiently forms the triazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems has improved the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Vinyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include hydroxylated, aminated, and substituted triazole derivatives, which can be further utilized in various applications .
Scientific Research Applications
1-Vinyl-1H-benzo[d][1,2,3]triazole has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of 1-vinyl-1H-benzo[d][1,2,3]triazole involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions enable the compound to bind to enzymes, receptors, and other biological molecules, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
1H-benzo[d][1,2,3]triazole: Lacks the vinyl group but shares the triazole ring structure.
1-Vinyl-1H-1,2,4-triazole: Similar structure but with a different arrangement of nitrogen atoms in the triazole ring.
1-Vinyl-1H-imidazole: Contains a similar vinyl group but with an imidazole ring instead of a triazole ring.
Uniqueness: 1-Vinyl-1H-benzo[d][1,2,3]triazole is unique due to its specific arrangement of nitrogen atoms in the triazole ring and the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
2764-84-3 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-ethenylbenzotriazole |
InChI |
InChI=1S/C8H7N3/c1-2-11-8-6-4-3-5-7(8)9-10-11/h2-6H,1H2 |
InChI Key |
OKHGMSQINQQCIE-UHFFFAOYSA-N |
SMILES |
C=CN1C2=CC=CC=C2N=N1 |
Canonical SMILES |
C=CN1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1615428.png)


![2-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B1615432.png)

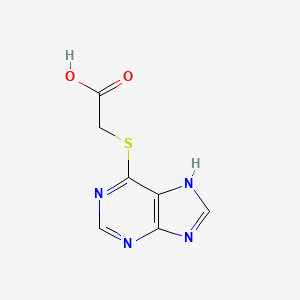
![(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine](/img/structure/B1615437.png)
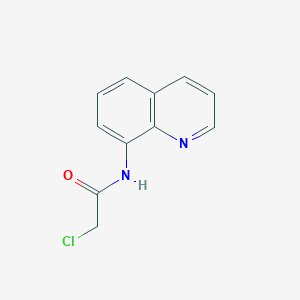
![Ethyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B1615441.png)
